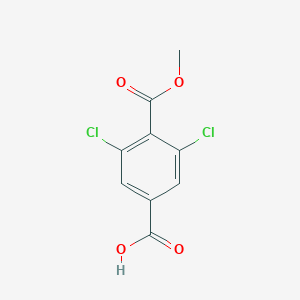

3,5-Dichloro-4-(methoxycarbonyl)benzoic acid

Vue d'ensemble

Description

3,5-Dichloro-4-(methoxycarbonyl)benzoic acid is a chemical compound of interest due to its potential utility in various fields of chemistry and material science. Its structure and properties allow for diverse applications and provide a foundation for the development of new materials and chemical processes.

Synthesis Analysis

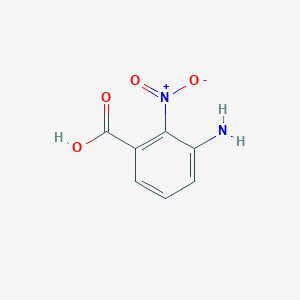

The synthesis of related compounds involves multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, starting from dimethyl terephthalate. This methodology suggests a pathway for the synthesis of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid, emphasizing the importance of selecting suitable starting materials and reaction conditions for optimal yield and cost-effectiveness (Zhang et al., 2022).

Molecular Structure Analysis

The molecular structure of related compounds features significant interactions, such as π-π stacking and hydrogen bonding, which could also be expected in the structure of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid. These interactions play a crucial role in determining the compound's physical and chemical properties and its behavior in different environments (Dhakal et al., 2019).

Chemical Reactions and Properties

The compound’s functionality allows for selective reactions, such as deprotonation and metalation, under specific conditions. These reactions are fundamental for further chemical modifications and the synthesis of more complex molecules (Sinha et al., 2000).

Physical Properties Analysis

The crystalline structure and packing arrangements of similar compounds provide insights into the physical properties of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid. The presence of substituents affects the compound’s melting point, solubility, and stability, which are critical for its application in different fields (Raffo et al., 2014).

Chemical Properties Analysis

The electronic structure, including the frontier molecular orbitals and the distribution of electron density, influences the chemical reactivity and interactions of the compound. These properties can be studied through spectroscopic methods and theoretical calculations to predict reactivity and interaction with other molecules (Mathammal et al., 2016).

Applications De Recherche Scientifique

Synthesis of Pharmaceutical Intermediates

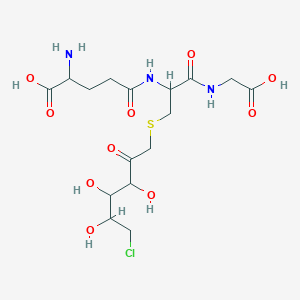

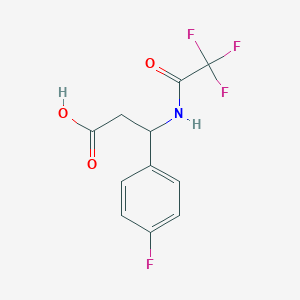

One notable application is in the synthesis of pharmaceutical intermediates, such as the key intermediates for the manufacturing of therapeutic Sodium-glucose co-transporter 2 (SGLT2) inhibitors, which are promising for diabetes therapy. The process involves multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, demonstrating the compound's versatility in complex organic synthesis processes (Zhang et al., 2022).

Chemical Property Studies

Research on the compound extends to studies of its chemical properties, such as solubility and activity coefficients in various solvents. These studies are crucial for understanding the compound's behavior in different chemical environments, which is essential for its application in solvent systems and reaction media. For instance, Abraham model correlations have been developed to describe solute transfer into different solvents, helping predict the behavior of similar compounds in various chemical processes (Hart et al., 2015).

Material Science and Crystallography

In material science, the structural elucidation of compounds similar to 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid aids in the design and development of new materials with specific properties. Studies on the crystalline structure of alkoxy-substituted benzoic acids, for example, help understand the intermolecular interactions that govern their assembly into crystalline architectures, which is valuable for designing materials with desired physical and chemical properties (Raffo et al., 2014).

Catalysis and Reaction Mechanisms

The compound's derivatives have been studied in the context of catalysis and reaction mechanisms, where their reactivity and interactions with catalysts can lead to the selective formation of desired products. For example, research into the selective para metalation of unprotected benzoic acids with specific reagents demonstrates the potential for fine-tuned synthetic strategies in organic chemistry, enabling the production of compounds with high specificity and yield (Sinha et al., 2000).

Safety And Hazards

Propriétés

IUPAC Name |

3,5-dichloro-4-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O4/c1-15-9(14)7-5(10)2-4(8(12)13)3-6(7)11/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPDHTNDZDMUBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701247149 | |

| Record name | 1-Methyl 2,6-dichloro-1,4-benzenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701247149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-4-(methoxycarbonyl)benzoic acid | |

CAS RN |

264272-64-2 | |

| Record name | 1-Methyl 2,6-dichloro-1,4-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=264272-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl 2,6-dichloro-1,4-benzenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701247149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide](/img/structure/B50068.png)